molecular formula C19H22N2S B2499345 4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline CAS No. 893787-38-7

4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline

Katalognummer B2499345
CAS-Nummer: 893787-38-7
Molekulargewicht: 310.46
InChI-Schlüssel: HDUNEJQADFBIFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of the AMPA subtype of glutamate receptors. In

Wirkmechanismus

DMQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter involved in excitatory synaptic transmission. By blocking the activity of these receptors, DMQX can inhibit the formation of long-term potentiation, which is a key mechanism underlying learning and memory.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of AMPA receptors in the hippocampus, which is a key brain region involved in learning and memory. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.

Vorteile Und Einschränkungen Für Laborexperimente

DMQX has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for investigating the role of these receptors in various neurological disorders. However, DMQX has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research involving DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in neurological research. Additionally, DMQX could be used in combination with other drugs to investigate potential synergistic effects. Finally, future research could investigate the potential therapeutic applications of DMQX in the treatment of neurological disorders.

Synthesemethoden

DMQX is synthesized through a multistep process involving the reaction of 2,5-dimethylbenzyl chloride with thioanisole to form 4-[(2,5-dimethylphenyl)methylsulfanyl]anisole. This intermediate is then reacted with 2,2-dimethyl-4H-3,1-benzoxazine-4-one in the presence of a base to yield DMQX.

Wissenschaftliche Forschungsanwendungen

DMQX has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. DMQX has been used in studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.

Eigenschaften

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S/c1-13-9-10-14(2)15(11-13)12-22-18-16-7-5-6-8-17(16)20-19(3,4)21-18/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUNEJQADFBIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(NC3=CC=CC=C32)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.